(E/Z)-CCR-11

Description

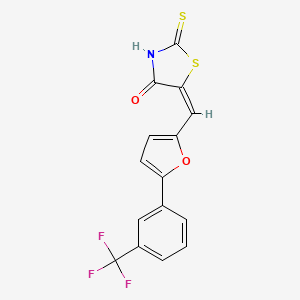

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5E)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3NO2S2/c16-15(17,18)9-3-1-2-8(6-9)11-5-4-10(21-11)7-12-13(20)19-14(22)23-12/h1-7H,(H,19,20,22)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPFKBITVLIQNA-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)NC(=S)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301687-87-6 | |

| Record name | 2-THIOXO-5-((5-(3-(TRIFLUOROMETHYL)PH)-2-FURYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(E/Z)-CCR-11: A Selective CD38 Inhibitor for Immunostimulation

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E/Z)-CCR-11, a selective inhibitor of the cyclase activity of CD38. The document details its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. This compound has been identified as "Compound 12" in foundational research and is notable for its ability to increase cellular NAD+ levels and stimulate interferon-gamma (IFN-γ) production, highlighting its potential as an immunostimulatory agent.

Core Concepts and Mechanism of Action

CD38 is a transmembrane glycoprotein with dual enzymatic functions: an ADP-ribosyl cyclase and a cADPR hydrolase.[1] These activities are crucial in regulating intracellular calcium signaling and NAD+ metabolism. By catalyzing the conversion of NAD+ to cyclic ADP-ribose (cADPR) and adenosine diphosphate-ribose (ADPR), CD38 is a key consumer of cellular NAD+.[2] A decline in NAD+ levels is associated with various age-related and metabolic diseases.

This compound, also referred to as Compound 12, has been identified as a selective inhibitor of the CD38 cyclase function.[2] By specifically blocking this enzymatic activity, this compound prevents the degradation of NAD+, leading to an increase in intracellular NAD+ (specifically, its reduced form, NADH) levels.[2] Elevated NAD+ can, in turn, enhance the activity of NAD+-dependent enzymes and influence cellular metabolic and signaling pathways. Furthermore, treatment of peripheral blood mononuclear cells (PBMCs) with this compound has been shown to increase the production of the pro-inflammatory cytokine interferon-gamma (IFN-γ), suggesting a role in modulating immune responses.[2]

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound are summarized in the tables below.

| Inhibitory Activity of this compound (Compound 12) | |

| Target Enzyme | CD38 Cyclase |

| IC50 | 20.8 μM |

| Selectivity | >100 μM against CD38 Hydrolase |

| Cellular Effects of this compound (Compound 12) in Activated PBMCs | |

| Effect on NADH+ Levels (at 1 µM) | 82.0% increase at 0.5 hours |

| Effect on Interferon-γ Levels (at 10 µM) | Significant increase at 48 hours and 12 days |

Signaling and Experimental Workflow Diagrams

CD38 Signaling Pathway and Inhibition by this compound

References

An In-depth Technical Guide to the Biological Activity of (E/Z)-CCR-11

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the rhodanine derivative CCR-11, with a primary focus on its geometric isomers, (E)-CCR-11 and (Z)-CCR-11. The document synthesizes the current scientific knowledge regarding the antibacterial and anticancer properties of this compound. While substantial data exists for the (E)-isomer, this guide also addresses the current knowledge gap concerning the biological profile of the (Z)-isomer. Detailed experimental methodologies for key biological assays are provided, alongside a quantitative summary of the available bioactivity data. Furthermore, this guide employs Graphviz visualizations to illustrate the elucidated and hypothesized signaling pathways and experimental workflows, offering a clear and concise reference for researchers in the fields of microbiology and oncology.

Introduction

Rhodanine and its derivatives represent a class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties. A notable member of this class is CCR-11, chemically identified as (E)-2-thioxo-5-({[3-(trifluoromethyl)phenyl]furan-2-yl}methylene)thiazolidin-4-one. The exocyclic double bond at the 5-position of the rhodanine ring gives rise to geometric isomerism, resulting in the existence of (E) and (Z) isomers. The spatial arrangement of substituents around this double bond can significantly influence the compound's interaction with biological targets and, consequently, its overall bioactivity. This guide aims to provide a detailed technical examination of the biological activities of (E/Z)-CCR-11, with a particular emphasis on presenting quantitative data, experimental protocols, and pathway visualizations to aid in further research and development.

Quantitative Biological Activity Data

The available quantitative data on the biological activity of CCR-11 primarily pertains to the (E)-isomer. To date, there is a notable absence of published studies detailing the specific biological activity of the (Z)-isomer of CCR-11. The known inhibitory concentrations (IC50) for (E)-CCR-11 are summarized in the table below.

| Isomer | Target Organism/Cell Line | Biological Activity | IC50 (µM) | Reference |

| (E)-CCR-11 | Bacillus subtilis | Antibacterial | 1.2 | [1] |

| (E)-CCR-11 | HeLa (Human cervical cancer) | Anticancer | 18.1 | [1] |

| (Z)-CCR-11 | - | - | Not available | - |

Antibacterial Activity and Mechanism of Action

(E)-CCR-11 has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Mycobacterium smegmatis[1]. The primary mechanism of its antibacterial action is the inhibition of bacterial cytokinesis through the targeting of the FtsZ protein[1].

Inhibition of FtsZ Assembly and GTPase Activity

FtsZ, a homolog of eukaryotic tubulin, is an essential protein for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. (E)-CCR-11 has been shown to inhibit the assembly of FtsZ filaments and to interfere with its guanosine triphosphatase (GTPase) activity, which is crucial for the dynamic nature of the Z-ring[1]. This disruption of FtsZ function leads to an elongation of the bacterial cells and ultimately inhibits bacterial proliferation.

Anticancer Activity and Hypothesized Mechanism of Action

(E)-CCR-11 has also exhibited cytotoxic effects against the human cervical cancer cell line, HeLa, with an IC50 of 18.1 µM. While the specific signaling pathway for the anticancer activity of (E)-CCR-11 has not been fully elucidated, studies on structurally related rhodanine derivatives suggest that the induction of apoptosis is a common mechanism.

Potential Induction of Apoptosis

It is hypothesized that (E)-CCR-11 may induce apoptosis in cancer cells. This could occur through the modulation of key regulatory proteins in the apoptotic cascade. Based on the known mechanisms of other anticancer rhodanine derivatives, a plausible pathway could involve the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases and subsequent programmed cell death. Further research is required to confirm this specific pathway for (E)-CCR-11.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

FtsZ Polymerization Assay (Light Scattering)

This assay measures the polymerization of FtsZ into filaments by detecting changes in light scattering.

Workflow:

Protocol:

-

Reagents and Buffers:

-

Purified FtsZ protein

-

Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

-

GTP stock solution (100 mM)

-

This compound stock solution in DMSO

-

DMSO (vehicle control)

-

-

Procedure:

-

Dilute purified FtsZ to a final concentration of ~12 µM in pre-warmed polymerization buffer.

-

Add the desired concentration of this compound or an equivalent volume of DMSO to the FtsZ solution.

-

Incubate the mixture at 37°C for 10 minutes.

-

Place the reaction mixture in a cuvette in a spectrophotometer equipped with a light scattering module.

-

Establish a baseline reading at 350 nm.

-

Initiate the polymerization by adding GTP to a final concentration of 1 mM.

-

Monitor the change in light scattering at 350 nm for 10-15 minutes.

-

The extent of polymerization is proportional to the increase in light scattering.

-

FtsZ GTPase Activity Assay

This colorimetric assay measures the GTPase activity of FtsZ by quantifying the amount of inorganic phosphate released.

Workflow:

Protocol:

-

Reagents and Buffers:

-

Purified FtsZ protein

-

Polymerization buffer

-

GTP stock solution

-

This compound stock solution in DMSO

-

DMSO (vehicle control)

-

Malachite Green reagent for phosphate detection

-

Phosphate standard solution

-

-

Procedure:

-

Set up reaction mixtures containing FtsZ (~5 µM) in polymerization buffer with either this compound or DMSO.

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding GTP (final concentration 1 mM).

-

At specific time intervals (e.g., 0, 5, 10, 15 minutes), remove aliquots of the reaction and add them to the Malachite Green reagent to stop the reaction and develop the color.

-

Incubate at room temperature for 15-20 minutes for color development.

-

Measure the absorbance at approximately 620 nm.

-

Generate a standard curve using the phosphate standard solution.

-

Determine the concentration of inorganic phosphate released in each sample from the standard curve.

-

MTT Cell Viability Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Workflow:

Protocol:

-

Reagents and Materials:

-

HeLa cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

-

Procedure:

-

Seed HeLa cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound (include a vehicle control with DMSO).

-

Incubate the plate for 24 to 48 hours at 37°C in a CO₂ incubator.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the absorbance of the treated cells relative to the untreated control cells.

-

Conclusion and Future Directions

The available scientific literature provides a solid foundation for understanding the biological activity of (E)-CCR-11 as a promising antibacterial and anticancer agent. Its well-defined antibacterial mechanism, targeting the essential FtsZ protein, makes it an attractive lead compound for the development of new antibiotics. The anticancer activity against HeLa cells warrants further investigation to elucidate the precise molecular pathways involved, with the induction of apoptosis being a strong possibility based on related compounds.

A significant gap in the current knowledge is the lack of biological data for the (Z)-isomer of CCR-11. Future research should prioritize the synthesis or isolation of the (Z)-isomer and a comprehensive evaluation of its biological activities in comparison to the (E)-isomer. Such studies are crucial for a complete understanding of the structure-activity relationship of this compound and for potentially identifying the more potent and selective isomer for therapeutic development. Furthermore, expanding the anticancer studies to a broader range of cancer cell lines and in vivo models will be essential to fully assess the therapeutic potential of this compound.

References

The Enigmatic Compound (E/Z)-CCR-11 and its Purported Role in Cellular NAD+ Enhancement: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature and database searches did not yield specific information on a compound designated as "(E/Z)-CCR-11." The following guide is a structured response built upon established principles of NAD+ metabolism and incorporates data and methodologies from studies on well-characterized NAD+ precursors, such as Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN), to illustrate the concepts requested. This document serves as a template for how such a technical guide for a novel NAD+ enhancing compound would be structured, pending the availability of specific data for "this compound."

Executive Summary

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a pivotal role in redox reactions and as a substrate for various signaling enzymes.[1][2] A decline in cellular NAD+ levels is associated with aging and numerous age-related pathologies, making the development of NAD+-boosting therapeutics a significant area of research.[3][4] This document explores the hypothetical compound "this compound" as a potential agent for increasing intracellular NAD+ concentrations. While specific data on "this compound" is not currently available in the public domain, this guide provides a comprehensive framework for its evaluation, drawing parallels with known NAD+ precursors. We will delve into the presumed mechanism of action, present hypothetical quantitative data in structured tables, detail essential experimental protocols for validation, and visualize the relevant biological pathways.

Putative Mechanism of Action of "this compound"

It is hypothesized that "this compound" increases cellular NAD+ levels by acting as a precursor or by modulating the activity of enzymes involved in NAD+ biosynthesis or consumption. The primary pathways for NAD+ synthesis in mammalian cells are the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide and nicotinamide riboside.[5]

A plausible mechanism for a novel compound like "this compound" would be its conversion into a key NAD+ intermediate, such as NMN or NR, which can then be utilized by the salvage pathway to synthesize NAD+. Alternatively, "this compound" could potentially inhibit NAD+-consuming enzymes like CD38 or PARPs, thereby preserving the existing NAD+ pool.

Quantitative Data Summary (Hypothetical)

The following tables represent the kind of quantitative data that would be essential to characterize the efficacy and potency of an NAD+ enhancing compound. These are illustrative and based on typical findings for effective NAD+ precursors.

Table 1: Dose-Dependent Effect of this compound on Intracellular NAD+ Levels in HaCaT Keratinocytes

| This compound Concentration (µM) | Mean NAD+ Level (µM) | Standard Deviation | % Increase from Control |

| 0 (Control) | 0.5 | ± 0.05 | 0% |

| 10 | 0.8 | ± 0.07 | 60% |

| 50 | 1.5 | ± 0.12 | 200% |

| 100 | 2.2 | ± 0.18 | 340% |

| 250 | 2.5 | ± 0.21 | 400% |

| 500 | 2.6 | ± 0.23 | 420% |

Table 2: Time-Course of NAD+ Increase Following Treatment with 100 µM this compound in THP-1 Monocytes

| Time (hours) | Mean NAD+ Level (µM) | Standard Deviation | % Increase from Baseline |

| 0 | 0.4 | ± 0.04 | 0% |

| 2 | 0.9 | ± 0.08 | 125% |

| 4 | 1.8 | ± 0.15 | 350% |

| 8 | 2.1 | ± 0.19 | 425% |

| 12 | 1.9 | ± 0.17 | 375% |

| 24 | 1.2 | ± 0.11 | 200% |

Detailed Experimental Protocols

Accurate and reproducible measurement of cellular NAD+ levels is fundamental to evaluating the efficacy of compounds like "this compound". Below are detailed protocols for key experiments.

Protocol for Quantification of Cellular NAD+ using a Bioluminescent Assay

This protocol is adapted from commercially available kits like the NAD/NADH-Glo™ Assay.

Objective: To measure total NAD+ and NADH levels in cultured cells treated with "this compound".

Materials:

-

Cultured cells (e.g., HaCaT or THP-1)

-

96-well white, flat-bottom assay plates

-

This compound stock solution

-

Cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

NAD/NADH-Glo™ Assay Kit (Promega) or similar

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of "this compound" in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same solvent concentration used for the compound).

-

Incubation: Incubate the plate for the desired time period (e.g., 4, 8, or 24 hours) at 37°C in a CO2 incubator.

-

Sample Lysis and NAD+/NADH Detection:

-

To measure total NAD+ and NADH, add 50 µL of the NAD/NADH-Glo™ Reagent directly to each well.

-

To measure NAD+ only, first add 25 µL of 0.4 N HCl to the wells and incubate at 60°C for 15 minutes to degrade NADH. Cool the plate to room temperature and then add 25 µL of 0.5 M Trizma base to neutralize the acid. Finally, add 50 µL of the NAD/NADH-Glo™ Reagent.

-

-

Signal Development: Mix the contents of the wells by shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the concentration of NAD+ by comparing the relative light units (RLU) to a standard curve generated with known concentrations of NAD+.

Protocol for Western Blot Analysis of NAD+ Synthesis Pathway Enzymes

Objective: To determine if "this compound" treatment alters the expression levels of key enzymes in the NAD+ salvage pathway, such as NAMPT or NMNATs.

Materials:

-

Cultured cells treated with "this compound" as described above.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies against NAMPT, NMNAT1-3, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

Visualization of Pathways and Workflows

Signaling Pathway of NAD+ Biosynthesis

Caption: Hypothesized integration of this compound into the NAD+ biosynthesis pathways.

Experimental Workflow for Compound Screening

Caption: A streamlined workflow for evaluating the effect of a novel compound on cellular NAD+ metabolism.

Conclusion and Future Directions

While the existence and specific mechanism of "this compound" remain to be elucidated, the framework provided in this technical guide offers a robust approach for the investigation of any novel compound purported to enhance cellular NAD+ levels. The combination of quantitative assays, detailed molecular biology protocols, and clear visualization of the underlying biological processes is essential for the rigorous evaluation required in drug discovery and development. Future research on any such candidate would need to generate specific data to populate the tables and validate the pathways outlined here, ultimately determining its therapeutic potential.

References

- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of NAD+ metabolism and its modulation of mitochondria in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of C-C Chemokine Receptors in Interferon-Gamma Production

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "(E/Z)-CCR-11" did not yield specific results in the context of interferon-gamma (IFN-γ) production. This suggests the molecule may be novel, proprietary, or a potential misnomer. This guide will instead provide a comprehensive overview of the well-established roles of other C-C chemokine receptor (CCR) family members in IFN-γ regulation, focusing on key examples such as CCR2 and CCR5.

Executive Summary

Interferon-gamma (IFN-γ) is a critical cytokine in both innate and adaptive immunity, playing a pivotal role in host defense against intracellular pathogens and in tumor surveillance. The production of IFN-γ is tightly regulated, and emerging evidence highlights the significant modulatory role of the C-C chemokine receptor (CCR) family. These G protein-coupled receptors, expressed on various immune cells, respond to chemokine ligands, influencing cell trafficking, differentiation, and cytokine production. This guide explores the intricate relationship between key CCRs—notably CCR2 and CCR5—and IFN-γ production, detailing the underlying signaling pathways, summarizing quantitative data from pivotal studies, and providing insights into the experimental methodologies used to elucidate these functions. Understanding this interplay is crucial for the development of novel therapeutics targeting inflammatory diseases and cancer.

The Role of CCR2 in IFN-γ Production

CCR2, the receptor for monocyte chemoattractant proteins (MCPs) such as CCL2, is critical for the migration of monocytes, macrophages, and T cells. Its role in IFN-γ production is multifaceted, primarily linked to its function in orchestrating the cellular interactions necessary for an effective adaptive immune response.

Mechanism of Action

Studies have shown that CCR2-deficient (CCR2-/-) mice exhibit a dramatic decrease in IFN-γ production following certain immunological challenges.[1][2] This defect is not due to an intrinsic inability of T cells to produce IFN-γ, as direct activation of T cells from CCR2-/- mice in vitro shows no difference in IFN-γ output compared to wild-type cells.[1][2] Instead, the primary mechanism appears to be an impairment in the trafficking of antigen-presenting cells (APCs), such as monocytes and macrophages, to the sites of immune response, like draining lymph nodes.[1] This impaired migration leads to inefficient T cell priming and, consequently, a significant reduction in the number of antigen-specific, IFN-γ-producing T cells.

The CCL2/CCR2 axis also has non-chemotactic roles in directly regulating T cell differentiation. In vitro studies have shown that CCR2-/- CD4+ T cells produce less IFN-γ upon activation, suggesting a direct role for CCR2 signaling in cytokine production. This is potentially mediated through the PI3K/Akt signaling pathway.

Quantitative Data on CCR2 and IFN-γ Production

| Experimental Model | Cell Type | Stimulus | Effect of CCR2 Deficiency on IFN-γ Production | Reference |

| CCR2-/- Mice (in vivo) | Draining Lymph Node Cells | Antigen Immunization | 70% decrease in Ag-specific, IFN-γ-producing cells. | |

| CCR2-/- Mice (in vitro) | Splenocytes | Concanavalin A | Significantly lower levels of IFN-γ produced. | |

| CCR2-/- Mice (in vitro) | Splenocytes | Anti-CD3/CD28 | No difference in IFN-γ production compared to wild-type. | |

| CCR2-/- CD4+ T cells (in vitro) | CD4+ T cells | Anti-CD3/CD28 | Reduced production of IFN-γ, IL-17F, IL-22, and IL-10. | |

| CCR2-/- Mice (in vivo, type-2 granuloma) | Draining Lymph Node Cells | Schistosomal Antigen | Virtually complete impairment of IFN-γ production after day 2. |

Experimental Protocols

Generation and Analysis of CCR2 Knockout Mice:

-

Model: Mice with a targeted disruption of the Ccr2 gene.

-

Immunization Protocol: Mice are immunized with an antigen (e.g., purified protein derivative of Mycobacterium bovis or keyhole-limpet hemocyanin) emulsified in Complete Freund's Adjuvant (CFA).

-

Cell Isolation and Culture: Draining lymph nodes are harvested, and single-cell suspensions are prepared. Cells are cultured in the presence of the specific antigen.

-

IFN-γ Quantification: IFN-γ levels in the culture supernatants are measured by Enzyme-Linked Immunosorbent Assay (ELISA). The number of IFN-γ-producing cells is determined by ELISpot assay.

-

In Vitro T Cell Activation: Splenocytes or purified T cells are stimulated with anti-CD3 and anti-CD28 antibodies or Concanavalin A to assess intrinsic IFN-γ production capacity.

Cell Trafficking Analysis:

-

Method: Fluorescently labeled CFA is injected into the footpads of wild-type and CCR2-/- mice.

-

Analysis: The number of fluorescently labeled monocytes/macrophages migrating to the draining lymph nodes is quantified by flow cytometry or fluorescence microscopy.

The Role of CCR5 in IFN-γ Production

CCR5 is the receptor for chemokines such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). It is expressed on T cells, macrophages, dendritic cells, and natural killer (NK) cells. CCR5 plays a significant role in inflammatory responses and has a complex relationship with IFN-γ.

Mechanism of Action

IFN-γ can regulate the expression of CCR5 and its ligands. For instance, IFN-γ is a potent stimulator of the CCR5 ligands CCL3, CCL4, and CCL5 in the murine lung. Conversely, CCR5 signaling can also mediate some of the downstream effects of IFN-γ. For example, in a model of IFN-γ-induced emphysema, the neutralization or deficiency of CCR5 significantly decreased IFN-γ-induced inflammation and tissue remodeling. This suggests that CCR5 is a critical component of the IFN-γ effector pathway in this context.

However, the direct impact of CCR5 on IFN-γ production itself appears to be context-dependent. In some settings, CCR5 does not seem to alter the levels of IFN-γ. For example, in the IFN-γ-induced emphysema model, BAL fluid from CCR5+/+ and CCR5-/- mice showed no difference in IFN-γ content. In contrast, IFN-γ plays a role in down-regulating CCR5 expression on human T cells, a process that is dependent on IL-12.

Quantitative Data on CCR5 and IFN-γ

| Experimental Model | Cell Type | Observation | Effect on IFN-γ | Reference |

| Transgenic IFN-γ mice | Bronchoalveolar Lavage (BAL) fluid | Comparison between CCR5+/+ and CCR5-/- mice. | No difference in IFN-γ levels. | |

| Human T cell clones | CD4+ T cells | Neutralization of IFN-γ. | Increased CCR5 expression. | |

| Macrophages from CCR5-/- mice | Macrophages | Stimulation with poly(I:C) + IFN-γ. | Nearly complete prevention of iNOS, COX-2, and IL-1β mRNA accumulation compared to wild-type. |

Experimental Protocols

Transgenic Mouse Models:

-

Model: Transgenic mice with inducible expression of IFN-γ in the lungs.

-

Intervention: Treatment with anti-CCR5 neutralizing antibodies or use of CCR5-deficient mice.

-

Analysis: Bronchoalveolar lavage (BAL) is performed to collect fluid and cells. IFN-γ levels in the BAL fluid are measured by ELISA. Lung tissue is analyzed for inflammation and remodeling markers.

In Vitro Macrophage Stimulation:

-

Cell Source: Peritoneal or bone marrow-derived macrophages from wild-type and CCR5-/- mice.

-

Stimulation: Cells are treated with poly(I:C) (a viral dsRNA mimic) in combination with IFN-γ.

-

Outcome Measures: Expression of inflammatory genes (e.g., iNOS, COX-2, IL-1β) is quantified by RT-PCR. Nitric oxide production is measured by the Griess assay.

Other CCRs in IFN-γ Regulation

While CCR2 and CCR5 are prominent examples, other CCR family members also influence IFN-γ production.

-

CCR6: This receptor is predominantly expressed on Th17 cells. While Th17 cells are characterized by IL-17 production, a subset can also produce IFN-γ, and these are often referred to as Th1/17 cells. CCR6 expression can help distinguish Th17 cells from Th1 cells, which typically do not express CCR6. The differentiation of these IFN-γ-producing Th17/Th1 cells is influenced by cytokines like IL-12.

-

CCR9: The CCR9/CCL25 axis is crucial for T cell homing to the small intestine. In splenic T cells, blocking CCR9/CCL25 signaling has been shown to reduce the secretion of IFN-γ. Furthermore, in CCR9-/- mice, T cells from mesenteric lymph nodes, upon restimulation, produce significantly higher levels of IFN-γ, suggesting a regulatory role for CCR9 in intestinal immune responses.

Signaling Pathways and Visualizations

The signaling pathways initiated by CCR binding to their ligands are complex and can crosstalk with other immune signaling pathways, including those that regulate IFN-γ production.

Caption: CCR2 signaling pathway in IFN-γ production.

Caption: Workflow for IFN-γ analysis in CCR knockout mice.

Conclusion and Future Directions

The C-C chemokine receptor family plays a complex and vital role in the regulation of IFN-γ production. Receptors like CCR2 are essential for the proper trafficking of immune cells, which is a prerequisite for a robust IFN-γ response in many contexts. Others, such as CCR5, are involved in mediating the downstream effector functions of IFN-γ. The direct modulation of T cell differentiation and cytokine production by CCR signaling is an area of active research.

For drug development professionals, targeting the CCR-IFN-γ axis presents both opportunities and challenges. The context-dependent nature of these interactions means that therapeutic interventions will need to be highly specific. Future research should focus on elucidating the precise signaling crosstalk between CCRs and the IFN-γ production machinery in different disease models. A deeper understanding of these pathways will be instrumental in designing novel immunomodulatory therapies for a range of diseases, from autoimmune disorders to cancer.

References

Unveiling (E/Z)-CCR-11: A Technical Guide to its Chemical Structure and Properties for Drug Discovery Professionals

(E/Z)-CCR-11 , scientifically known as (E/Z)-2-Thioxo-5-[[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methylene]-4-thiazolidinone , is a selective inhibitor of the ectoenzyme CD38, a critical regulator of cellular NAD+ levels. This technical guide provides an in-depth overview of its chemical structure, properties, and the experimental protocols used for its characterization, aimed at researchers, scientists, and drug development professionals.

Chemical Structure and Stereochemistry

This compound is a small molecule with the chemical formula C15H8F3NO2S2 and a molecular weight of 355.35 g/mol .[1] The "(E/Z)" designation in its name refers to the geometric isomerism around the exocyclic double bond connecting the thiazolidinone and furan rings. The presence of different substituents on each carbon of the double bond gives rise to two stereoisomers: the E (entgegen) isomer and the Z (zusammen) isomer.

Below are the chemical structures of the (E)- and (Z)-isomers of CCR-11.

References

An In-depth Technical Guide to the Synthesis of (E/Z)-CCR-11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (E/Z)-CCR-11, a rhodanine derivative identified as a potent antibacterial agent. The document details the synthetic pathway, experimental protocols, and the mechanism of action of this compound, presenting quantitative data in a structured format and visualizing key pathways using Graphviz diagrams.

Introduction

This compound, chemically known as (E)-2-thioxo-5-({[3-(trifluoromethyl)phenyl]furan-2-yl}methylene)thiazolidin-4-one, is a small molecule inhibitor of the bacterial cell division protein FtsZ. By targeting this essential protein, CCR-11 effectively disrupts bacterial cytokinesis, leading to cell elongation and eventual death. This unique mechanism of action makes it a promising candidate for the development of novel antibiotics, particularly in the face of rising antimicrobial resistance. This guide will focus on the chemical synthesis of CCR-11, providing a step-by-step pathway for its laboratory-scale preparation.

Retrosynthetic Analysis

The synthesis of this compound can be approached through a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. The key disconnection lies at the exocyclic double bond, which is characteristic of a Knoevenagel condensation. This reaction typically involves the condensation of an active methylene compound, in this case, rhodanine, with an aldehyde.

The required aldehyde intermediate is 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde. This intermediate can be synthesized via a Suzuki-Miyaura cross-coupling reaction between a 5-halofuran-2-carbaldehyde (e.g., 5-bromofuran-2-carbaldehyde) and 3-(trifluoromethyl)phenylboronic acid.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway

The forward synthesis of this compound is a two-step process starting from commercially available precursors.

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

The first step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromofuran-2-carbaldehyde with 3-(trifluoromethyl)phenylboronic acid. This reaction forms the carbon-carbon bond between the furan ring and the phenyl ring.

Step 2: Knoevenagel Condensation for the Synthesis of this compound

The second and final step is the Knoevenagel condensation of the synthesized aldehyde intermediate with rhodanine. This reaction is typically catalyzed by a weak base and results in the formation of the exocyclic double bond, yielding the target compound this compound. The reaction generally produces the more thermodynamically stable E-isomer as the major product.

Caption: Forward synthesis pathway for this compound.

Experimental Protocols

Synthesis of 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

Materials:

-

5-Bromofuran-2-carbaldehyde

-

3-(Trifluoromethyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine 5-bromofuran-2-carbaldehyde (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, prepared in situ by mixing palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq) in a small amount of the solvent mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde as a solid.

Synthesis of this compound

Materials:

-

5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

-

Rhodanine

-

Sodium acetate (NaOAc)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Dissolve 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde (1.0 eq) and rhodanine (1.1 eq) in glacial acetic acid or ethanol in a round-bottom flask.

-

Add sodium acetate (2.0-3.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-8 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

-

Pour the reaction mixture into ice-cold water to facilitate further precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain pure (E)-CCR-11. The Z-isomer may be present in the mother liquor.

Quantitative Data

| Parameter | Value | Reference |

| Synthesis of Aldehyde Intermediate | ||

| Yield | 70-85% | General Suzuki-Miyaura reaction yields for similar substrates. |

| Purity | >95% (after chromatography) | Expected purity after purification. |

| Synthesis of this compound | ||

| Yield | 60-80% | Typical yields for Knoevenagel condensations with rhodanines. |

| Purity | >98% (after recrystallization) | Expected purity for the major E-isomer. |

| Biological Activity | ||

| IC₅₀ (B. subtilis FtsZ GTPase activity) | 1.5 ± 0.3 µM | [1] |

| MIC (Bacillus subtilis) | 3 µM | [1] |

| MIC (Mycobacterium smegmatis) | 4 µM | [1] |

| IC₅₀ (HeLa cell proliferation) | 18.1 ± 0.2 µM | [1] |

Mechanism of Action: FtsZ Inhibition

This compound exerts its antibacterial effect by targeting FtsZ, a crucial protein in bacterial cell division. FtsZ is a prokaryotic homolog of eukaryotic tubulin and polymerizes in a GTP-dependent manner to form the Z-ring at the mid-cell, which serves as a scaffold for the assembly of the divisome complex.

The mechanism of inhibition by CCR-11 involves the following steps:

-

Binding to FtsZ: CCR-11 binds to a pocket on the FtsZ protein.

-

Inhibition of Polymerization: This binding event interferes with the ability of FtsZ monomers to polymerize into protofilaments.

-

Inhibition of GTPase Activity: The binding of CCR-11 also inhibits the GTPase activity of FtsZ, which is essential for the dynamic nature of the Z-ring.

-

Disruption of Z-Ring Formation: As a result of the inhibition of polymerization and GTPase activity, the formation of a functional Z-ring is prevented.

-

Inhibition of Cell Division: Without a proper Z-ring, bacterial cell division is blocked, leading to the formation of elongated, filamentous cells and ultimately cell death.

Caption: Mechanism of FtsZ inhibition by this compound.

Conclusion

This technical guide has outlined a reliable and reproducible two-step synthesis of the antibacterial agent this compound. The pathway, involving a Suzuki-Miyaura coupling followed by a Knoevenagel condensation, provides an efficient route to this promising FtsZ inhibitor. The detailed experimental protocols and an understanding of the mechanism of action are crucial for researchers and drug development professionals working on the discovery of new antimicrobial agents. The provided data and visualizations serve as a valuable resource for the synthesis and further investigation of CCR-11 and its analogs.

References

In-Depth Technical Guide: Discovery and Development of (E/Z)-CCR-11, a Selective CD38 Cyclase Inhibitor

This technical guide provides a comprehensive overview of the discovery and development of (E/Z)-CCR-11, a selective inhibitor of the cyclase activity of the ectoenzyme CD38. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating CD38 activity for immunostimulation.

Introduction

CD38 is a multifunctional ectoenzyme highly expressed on the surface of various immune cells, including T and B cells, as well as on multiple myeloma cells. It plays a crucial role in cellular signaling and metabolism through its dual enzymatic activities: NAD+ glycohydrolase (hydrolase) and ADP-ribosyl cyclase (cyclase). Both activities contribute to the regulation of intracellular calcium levels and the production of immunosuppressive adenosine. The development of small molecule inhibitors that can selectively target either the hydrolase or cyclase activity of CD38 presents a promising strategy for enhancing anti-tumor immune responses.

This compound, also referred to as Comp 12 in the primary literature, emerged from a screening campaign that identified a series of compounds based on a Z-5-ethylidinethiazolidine-2,4-dione scaffold as potent and selective inhibitors of CD38's cyclase activity.[1] This guide details the key findings related to this compound, including its inhibitory potency, mechanism of action, and effects on cellular processes.

Quantitative Data

The inhibitory activity of this compound against the cyclase function of CD38 and its downstream cellular effects have been quantified in various assays. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Enzymatic Inhibition of CD38 by this compound [1]

| Compound | Target Enzyme | IC50 (µM) |

| This compound | CD38 Cyclase | 20.8 |

| This compound | CD38 Hydrolase | >100 |

Table 2: Cellular Effects of this compound [1]

| Treatment | Measured Parameter | Result |

| This compound | Cellular NAD+ Levels | 82% increase |

| This compound | Interferon-gamma (IFNγ) Secretion | >100-fold increase |

Signaling and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

CD38 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the dual enzymatic activities of CD38 and the specific point of inhibition by this compound.

References

In Vitro Characterization of CCR-11 Variants: A Technical Guide

Introduction

The designation "CCR-11" is associated with multiple distinct molecular entities in scientific literature, leading to potential ambiguity. Initial research reveals at least three different molecules referred to by this name or a similar one: a selective CD38 inhibitor often cited as (E/Z)-CCR-11, an antibacterial agent targeting FtsZ, and the chemokine receptor CCR11 (also known as ACKR4). This guide provides a comprehensive in vitro characterization for each of these molecules, tailored for researchers, scientists, and drug development professionals.

Section 1: this compound as a Selective CD38 Inhibitor

This compound is identified as a selective inhibitor of the enzyme CD38, specifically targeting its cyclase activity.[1] Inhibition of CD38 is a therapeutic strategy to increase cellular levels of nicotinamide adenine dinucleotide (NAD+), which can have implications for immunostimulation.[1]

Data Presentation

Table 1: Inhibitory Activity of this compound against CD38 Cyclase

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | CD38 Cyclase | Enzymatic Assay | 20.8 | [1] |

Experimental Protocols

CD38 Cyclase Activity Assay

This protocol outlines a method to determine the inhibitory activity of this compound on CD38 cyclase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against CD38 cyclase activity.

Materials:

-

Recombinant human CD38 enzyme

-

Nicotinamide guanine dinucleotide (NGD+) as a substrate

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme and Substrate Preparation: Dilute the recombinant CD38 enzyme and the NGD+ substrate to their optimal working concentrations in the assay buffer.

-

Assay Reaction:

-

Add the serially diluted this compound to the wells of a microplate.

-

Add the CD38 enzyme to the wells and incubate for a pre-determined time to allow for compound binding.

-

Initiate the enzymatic reaction by adding the NGD+ substrate.

-

-

Detection: The cyclase activity of CD38 converts NGD+ to a fluorescent product. Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the compound concentrations.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Mandatory Visualization

Caption: Mechanism of this compound as a CD38 inhibitor.

Section 2: CCR-11 as an Antibacterial Agent

Another molecule designated as CCR-11 has been characterized as an antibacterial agent that functions by inhibiting the assembly of the FtsZ protein, a crucial component of the bacterial cytokinesis machinery.[2]

Data Presentation

Table 2: Inhibitory Activity of Antibacterial CCR-11

| Compound | Target Organism/Cell Line | Assay Type | IC50 (μM) | Reference |

| CCR-11 | B. subtilis | Cell Proliferation | 1.2 | [2] |

| CCR-11 | HeLa cells | Cell Proliferation | 18.1 |

Experimental Protocols

Bacterial Proliferation Assay (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) and IC50 of CCR-11 against B. subtilis.

Materials:

-

B. subtilis culture

-

Mueller-Hinton Broth (MHB)

-

CCR-11

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of CCR-11 in MHB in a 96-well plate.

-

Bacterial Inoculum: Prepare a standardized inoculum of B. subtilis in MHB.

-

Incubation: Add the bacterial inoculum to each well of the microplate containing the serially diluted compound. Include positive (no compound) and negative (no bacteria) controls. Incubate the plate at 37°C for 18-24 hours.

-

Measurement: Measure the optical density (OD) at 600 nm to determine bacterial growth.

-

Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth. The IC50 is determined by plotting the percentage of growth inhibition against the compound concentration.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of CCR-11 on HeLa cells.

Materials:

-

HeLa cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

CCR-11

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of CCR-11 for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Mandatory Visualization

Caption: Workflow for assessing antibacterial and cytotoxic activity.

Caption: Mechanism of antibacterial action of CCR-11.

Section 3: CCR11 (ACKR4) as a Chemokine Receptor

CCR11, also known as Atypical Chemokine Receptor 4 (ACKR4), is a G protein-coupled receptor (GPCR) that binds to several monocyte chemoattractant proteins (MCPs). Unlike typical chemokine receptors, it is considered a "silent" receptor or a scavenger, as it does not appear to induce intracellular calcium signaling but instead regulates chemokine levels. However, some studies have shown it can mediate chemotaxis in response to certain ligands.

Data Presentation

Table 3: Binding Affinities of Chemokines to Human CCR11

| Ligand | Assay Type | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | MCP-4 | Radioligand Competition Binding | 0.14 | | | MCP-2 | Radioligand Competition Binding | 0.45 | | | MCP-3 | Radioligand Competition Binding | 4.1 | | | Eotaxin | Radioligand Competition Binding | 6.7 | | | MCP-1 | Radioligand Competition Binding | 10.7 | |

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (IC50) of various chemokines for CCR11.

Materials:

-

Cell membranes from cells expressing human CCR11

-

Radiolabeled ligand (e.g., ¹²⁵I-MCP-4)

-

Unlabeled competitor chemokines (MCP-1, MCP-2, MCP-3, Eotaxin)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor chemokines.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold binding buffer.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor ligand. The IC50 is the concentration of the competitor that displaces 50% of the specifically bound radioligand.

Chemotaxis Assay (Transwell Assay)

Objective: To assess the ability of CCR11-expressing cells to migrate in response to a chemokine gradient.

Materials:

-

CCR11-expressing cells (e.g., transfected L1.2 cells)

-

Chemotaxis chamber (e.g., Transwell plate with a porous membrane)

-

Chemoattractants (MCP-1, MCP-2, MCP-4)

-

Assay medium

-

Cell staining and counting equipment

Procedure:

-

Chamber Preparation: Add the assay medium containing different concentrations of the chemoattractant to the lower wells of the chemotaxis chamber.

-

Cell Seeding: Place the CCR11-expressing cells in the upper chamber (the insert with the porous membrane).

-

Incubation: Incubate the chamber to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.

-

Cell Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain and count the cells that have migrated to the lower surface of the membrane.

-

Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to generate a chemotactic dose-response curve.

Mandatory Visualization

Caption: Simplified CCR11 signaling pathway leading to chemotaxis.

Caption: Experimental workflow for a Transwell chemotaxis assay.

References

An In-depth Technical Guide to Target Engagement Studies for C-C Chemokine Receptor 11 (CCR-11)

Disclaimer: Publicly available information on a specific molecule designated as "(E/Z)-CCR-11" is limited and appears to refer to different compounds in varying contexts. One source identifies a molecule with this designation as a selective inhibitor of CD38, an ectoenzyme, with an IC50 of 20.8 μM against its cyclase activity[1]. Another compound, referred to as "CCR-11," is described as an antibacterial agent that targets the FtsZ protein in B. subtilis[2].

Given the ambiguity and the user's request for an in-depth technical guide on target engagement, this document will focus on the methodologies for studying a representative C-C Chemokine Receptor (GPCR), which we will refer to as "CCR-11." This approach provides a robust framework for researchers, scientists, and drug development professionals to design and execute target engagement studies for this important class of drug targets.

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the target of a significant portion of therapeutic drugs[3]. Target engagement studies are crucial to confirm that a drug candidate interacts with its intended target in a cellular environment, which is a critical step in drug discovery. This guide outlines key experimental protocols, data presentation strategies, and the underlying signaling pathways relevant to studying ligand engagement with a representative chemokine receptor, CCR-11.

Quantitative Data Presentation

Summarizing quantitative data in a structured format is essential for comparing the potency and efficacy of different compounds. The following tables provide templates for presenting typical data from CCR-11 target engagement studies.

Table 1: Ligand Binding Affinity for CCR-11

| Compound ID | Radioligand | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Assay Type | Cell Line |

| This compound-Analog-1 | [3H]-CCL2 | 15.2 ± 2.1 | - | 1250 ± 87 | Competition | HEK293-CCR-11 |

| This compound-Analog-2 | [3H]-CCL2 | 5.8 ± 0.9 | - | 1245 ± 92 | Competition | HEK293-CCR-11 |

| Control Ligand | [3H]-CCL2 | 2.1 ± 0.3 | - | 1260 ± 101 | Competition | HEK293-CCR-11 |

| [3H]-CCL2 | - | - | 1.5 ± 0.2 | 1300 ± 110 | Saturation | HEK293-CCR-11 |

Table 2: Functional Activity of CCR-11 Ligands

| Compound ID | Assay Type | EC50 / IC50 (nM) | Emax / % Inhibition | Mode of Action |

| This compound-Analog-1 | cAMP Accumulation | 45.3 ± 5.7 (IC50) | 95 ± 5% | Inverse Agonist |

| This compound-Analog-2 | β-Arrestin Recruitment | 22.1 ± 3.4 (EC50) | 88 ± 7% | Agonist |

| This compound-Analog-3 | GTPγS Binding | 10.7 ± 1.9 (IC50) | 100 ± 3% | Antagonist |

| Natural Ligand (CCL2) | Calcium Flux | 1.2 ± 0.2 (EC50) | 100% | Agonist |

Table 3: Cellular Target Engagement of CCR-11 Ligands

| Compound ID | Assay Type | EC50 (µM) | Maximum Thermal Shift (°C) | Cell Line |

| This compound-Analog-1 | CETSA | 5.2 ± 1.1 | 3.5 ± 0.4 | RPMI-8226 |

| This compound-Analog-2 | CETSA | 1.8 ± 0.5 | 4.1 ± 0.6 | RPMI-8226 |

| Positive Control | CETSA | 0.5 ± 0.1 | 5.0 ± 0.3 | RPMI-8226 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows for CCR-11 target engagement studies.

References

Understanding E/Z Isomerism in the Context of CCR11

An in-depth technical guide has been compiled to understand the E/Z isomerism in CCR-11 for researchers, scientists, and drug development professionals.

A notable ambiguity exists in the term "CCR-11". Scientific literature refers to two distinct entities with this designation. The first is a human chemokine receptor, also known as ACKR4 or CCRL1, which is a G protein-coupled receptor (GPCR). The second is a rhodanine derivative that acts as an antibacterial agent by inhibiting FtsZ assembly. This document will focus on the human chemokine receptor CCR11, as the context of signaling pathways and drug development for a scientific audience is more relevant to this entity.

E/Z isomerism is a form of stereoisomerism that describes the orientation of substituents around a double bond. This type of isomerism is pertinent to small molecules, such as ligands that might bind to a receptor, rather than the receptor protein itself. The specific arrangement of atoms in E/Z isomers can lead to significant differences in their biological activity, including their binding affinity, efficacy, and pharmacokinetic properties. While there is no direct literature on the E/Z isomerism of specific ligands for CCR11, the principle remains a critical consideration in the design and development of small molecule drugs targeting any receptor, including CCR11.

The Chemokine Receptor CCR11 (ACKR4/CCRL1)

CCR11 is recognized as an atypical chemokine receptor. Unlike conventional chemokine receptors, which trigger robust intracellular signaling cascades upon ligand binding, atypical receptors are often considered "scavenger" or "decoy" receptors. They bind to chemokines, thereby regulating their local concentration and influencing cell migration, but they do not typically induce classical G protein-mediated signaling pathways.

Ligands of CCR11

CCR11 is known to bind to several chemokines. The binding affinities for some of these have been characterized.

| Ligand | Receptor | IC50 (nM) | Notes |

| MCP-4 | CCR11 | 0.14 | High-affinity binding |

| MCP-2 | CCR11 | 0.45 | Potent ligand |

| MCP-3 | CCR11 | 4.1 | Binds with greater affinity than MCP-1 but is a weak agonist |

| Eotaxin | CCR11 | 6.7 | Binds with greater affinity than MCP-1 but is a weak agonist |

| MCP-1 | CCR11 | 10.7 | Lower affinity compared to other MCPs |

| CCL19 | CCR11 | - | Binds to the receptor |

| CCL21 | CCR11 | - | Binds to the receptor |

| CCL25 | CCR11 | - | Binds to the receptor |

This table summarizes quantitative data on ligand binding to CCR11 based on available literature. The lack of robust signaling data is consistent with its classification as an atypical chemokine receptor.

Signaling Pathways

Due to its nature as an atypical chemokine receptor, CCR11 does not exhibit the classical G protein-coupled signaling pathways seen with other chemokine receptors. Its primary role is thought to be in chemokine sequestration, thus modulating the local inflammatory environment.

Caption: A simplified diagram illustrating the proposed "scavenger" function of the atypical chemokine receptor CCR11.

Experimental Protocols

Studying the interaction of ligands, including potential E/Z isomers, with CCR11 involves a variety of established experimental techniques for GPCRs.

Ligand Binding Assays

These assays are fundamental to determining the affinity of a ligand for a receptor.

-

Methodology:

-

Cell Culture and Membrane Preparation: Cells expressing CCR11 are cultured and harvested. The cell membranes are then isolated through centrifugation.

-

Radioligand Binding: A radiolabeled version of a known CCR11 ligand (e.g., ¹²⁵I-CCL19) is incubated with the prepared cell membranes.

-

Competition Binding: To determine the affinity of a non-radiolabeled test compound (which could be an E or Z isomer), it is added in increasing concentrations to compete with the radioligand for binding to CCR11.

-

Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, and the radioactivity is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is then calculated.

-

Chemotaxis Assays

While CCR11 is not a classical signaling receptor, chemotaxis assays can assess the functional consequence of its chemokine scavenging activity.

-

Methodology:

-

Cell Preparation: A migratory cell type that responds to a CCR11 ligand (e.g., T-lymphocytes that express CCR7, the receptor for CCL19 and CCL21) is used.

-

Transwell System: A transwell plate with a porous membrane is utilized. The migratory cells are placed in the upper chamber.

-

Chemokine Gradient: The chemokine is placed in the lower chamber to create a gradient.

-

Scavenging Effect: Cells expressing CCR11 are co-cultured in the lower chamber to assess their ability to sequester the chemokine and reduce the migration of the target cells. The effect of different E/Z isomers of a CCR11-targeting compound could be evaluated by their ability to modulate this scavenging function.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified.

-

Caption: A generalized experimental workflow for characterizing the E/Z isomers of a potential CCR11 ligand.

The Foundational Role of CD38 in Cellular Signaling and Its Inhibition in Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cluster of Differentiation 38 (CD38) has emerged from its initial identification as a lymphocyte surface marker to be recognized as a critical multifunctional enzyme and receptor. Its pivotal role in nicotinamide adenine dinucleotide (NAD+) metabolism and calcium signaling has implicated it in a wide array of physiological and pathological processes, including immune responses, aging, and cancer. Consequently, CD38 has become a significant target for therapeutic intervention, particularly in oncology. This guide provides a comprehensive overview of the foundational research on CD38 and the development of its inhibitors, with a focus on the underlying molecular mechanisms, experimental methodologies, and quantitative data.

Core Biology of CD38: A Dual-Role Protein

CD38 is a type II transmembrane glycoprotein that functions both as a receptor and, more prominently, as a key ectoenzyme in NAD+ metabolism.[1][2][3] Encoded by the CD38 gene on human chromosome 4, this protein is expressed on the surface of numerous immune cells, including B and T lymphocytes, natural killer (NK) cells, and plasma cells, with its expression levels often correlating with cellular activation and differentiation.[2][3]

Enzymatic Functions: The NAD+ Hub

The primary enzymatic function of CD38 is the catalysis of NAD+ to produce second messengers that regulate intracellular calcium levels. CD38 exhibits two main catalytic activities:

-

ADP-ribosyl Cyclase Activity: This activity converts NAD+ into cyclic ADP-ribose (cADPR). cADPR is a potent second messenger that mobilizes calcium from intracellular stores, primarily the endoplasmic reticulum, by gating ryanodine receptors.

-

NAD+ Glycohydrolase (NADase) Activity: This is the dominant enzymatic function of CD38, hydrolyzing NAD+ to adenosine diphosphate-ribose (ADPR) and nicotinamide. For every 100 molecules of NAD+ consumed, approximately 97 are converted to ADPR, while only a small fraction forms cADPR. This NADase activity makes CD38 a major regulator of intracellular NAD+ levels.

Given that NAD+ is a crucial coenzyme in cellular redox reactions and a substrate for other enzymes like sirtuins and PARPs, the regulation of its availability by CD38 has profound implications for cellular metabolism, DNA repair, and aging.

Receptor Functions and Signaling Cascades

As a receptor, CD38 interacts with ligands such as CD31, an adhesion molecule expressed on endothelial cells and platelets. This interaction can trigger downstream signaling events, contributing to cell adhesion, migration, and activation. Although it has a very short cytoplasmic tail, CD38 associates with other signaling complexes, such as the B-cell receptor (BCR) and T-cell receptor (TCR), to transduce signals. Ligation of CD38 can induce the secretion of various cytokines, including IL-6, IL-10, and IFN-γ, from monocytes and T cells.

CD38 Signaling Pathways

CD38 is a central node in at least two critical signaling pathways: the NAD+/cADPR/Ca2+ pathway and the adenosinergic pathway.

The NAD+/cADPR/Ca2+ Signaling Pathway

This pathway is fundamental to cellular processes requiring rapid changes in intracellular calcium concentration. The enzymatic activity of CD38 initiates this cascade by producing cADPR, which in turn mobilizes calcium from intracellular stores. This calcium influx acts as a second messenger, triggering a multitude of cellular responses, including muscle contraction, neurotransmitter release, and immune cell activation.

The Adenosinergic Pathway

CD38 also plays a crucial role in an immunosuppressive pathway involving adenosine. Through a multi-step enzymatic cascade, where CD38 initiates the breakdown of NAD+, adenosine is generated in the extracellular space. This extracellular adenosine can then bind to purinergic receptors on immune cells, such as T cells, leading to the suppression of their anti-tumor functions. This pathway is particularly relevant in the tumor microenvironment, where it can contribute to immune evasion.

References

Preliminary Investigation of (E/Z)-CCR-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-CCR-11 has been identified as a selective inhibitor of the ectoenzyme CD38, specifically targeting its cyclase activity. Preliminary investigations indicate that this inhibition leads to significant downstream effects, including the modulation of cellular NAD+ levels and the enhancement of immune responses through increased interferon-gamma (IFN-γ) production. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, including quantitative data, detailed experimental protocols for its investigation, and visual representations of the associated signaling pathways and workflows.

Introduction to this compound and its Target: CD38

This compound, also referred to as compound 12 in initial studies, is a small molecule inhibitor that demonstrates selectivity for the cyclase activity of CD38. CD38 is a multifunctional transmembrane ectoenzyme predominantly expressed on the surface of mature immune cells, where its expression is indicative of cellular activation.[1] It plays a crucial role in cellular signaling and metabolism, primarily through its function as the major mammalian NAD+ glycohydrolase (NADase).[2]

CD38 metabolizes NAD+ through two distinct enzymatic activities: a hydrolase activity that produces ADP-ribose (ADPR) and nicotinamide, and a cyclase activity that generates cyclic ADP-ribose (cADPR).[3] cADPR is a potent second messenger that mobilizes intracellular calcium stores, influencing a variety of cellular processes including T-cell activation and proliferation. By inhibiting the cyclase activity of CD38, this compound is proposed to disrupt this signaling cascade and preserve intracellular NAD+ pools, thereby modulating immune cell function.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in preliminary studies.

| Parameter | Value | Target | Reference |

| IC50 | 20.8 μM | CD38 Cyclase Activity |

Core Signaling Pathway and Mechanism of Action

The inhibitory action of this compound on CD38 cyclase activity initiates a cascade of intracellular events. The proposed mechanism centers on the preservation of cellular NAD+ levels, which in turn enhances T-cell effector functions, including the production of IFN-γ.

Caption: Proposed signaling pathway of this compound action.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound.

CD38 Cyclase Activity Assay

This protocol is designed to quantify the inhibitory effect of this compound on the cyclase activity of CD38. A fluorogenic assay using nicotinamide guanine dinucleotide (NGD+) as a substrate is a common method.

Materials:

-

Recombinant human CD38 enzyme

-

NGD+ (substrate)

-

This compound

-

Assay Buffer (e.g., 25 mM Tris, pH 7.5)

-

96-well black microplates

-

Fluorimeter (Excitation: 300 nm, Emission: 410 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in assay buffer to create a range of test concentrations.

-

In a 96-well plate, add the diluted this compound or vehicle control.

-

Add the recombinant CD38 enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the NGD+ substrate to all wells.

-

Immediately measure the fluorescence in kinetic mode for at least 30 minutes at 37°C.

-

The rate of reaction is determined from the linear phase of the fluorescence curve.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for CD38 cyclase activity assay.

Cellular NAD+ Level Measurement

This protocol outlines a method to determine the effect of this compound on intracellular NAD+ concentrations in a relevant cell line (e.g., Jurkat T-cells).

Materials:

-

Jurkat T-cells (or other suitable cell line)

-

Cell culture medium

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

NAD/NADH Extraction Buffer

-

NAD Cycling Assay Kit or HPLC system

-

Protein Assay Kit (for normalization)

Procedure:

-

Culture Jurkat T-cells to the desired density in a multi-well plate.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time period (e.g., 24 hours).

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells using the NAD/NADH extraction buffer as per the manufacturer's instructions.

-

Heat the lysates to degrade NADH, leaving only NAD+.

-

Quantify the NAD+ concentration in the lysates using either a NAD cycling assay or an HPLC method.

-

In parallel, determine the total protein concentration of a separate aliquot of the cell lysate for normalization.

-

Express the results as pmol of NAD+ per µg of protein.

Caption: Workflow for cellular NAD+ level measurement.

Interferon-Gamma (IFN-γ) Secretion Assay (ELISA)

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the amount of IFN-γ secreted by immune cells following treatment with this compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line

-

Cell culture medium

-

This compound

-

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)

-

Human IFN-γ ELISA kit

-

Microplate reader

Procedure:

-

Isolate PBMCs from healthy donor blood or culture a T-cell line.

-

Plate the cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with T-cell activators to induce IFN-γ production.

-

Incubate the cells for a suitable period (e.g., 48-72 hours).

-

Collect the cell culture supernatants.

-

Perform the IFN-γ ELISA on the supernatants according to the manufacturer's protocol.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of IFN-γ in each sample using a standard curve.

Caption: Workflow for IFN-γ secretion assay (ELISA).

Conclusion and Future Directions

The preliminary investigation of this compound reveals its potential as a modulator of the immune system through the selective inhibition of CD38 cyclase activity. The subsequent increase in cellular NAD+ levels and enhanced IFN-γ production suggest a promising avenue for therapeutic development, particularly in the context of immuno-oncology and other conditions where augmenting T-cell responses is beneficial.

Future research should focus on a more comprehensive characterization of this compound's pharmacological profile, including its selectivity against other NAD+-consuming enzymes, its in vivo efficacy and safety, and the elucidation of the full spectrum of its effects on various immune cell subsets. The experimental protocols and foundational knowledge presented in this guide provide a solid framework for these continued investigations.

References

An In-depth Technical Guide to (E/Z)-CCR-11 and the Chemokine Receptor ACKR4 (Formerly CCR11) for Basic Immunology Research

Introduction